Role as a Building Block for TAF1(2) Bromodomain Inhibitor GNE-371
This compound serves as a critical precursor for the synthesis of GNE-371, a highly potent and selective probe for the second bromodomain of TAF1 (TAF1(2)). In the reported synthesis, the 3,4-diamino moiety of Methyl 3,4-diamino-5-bromobenzoate is essential for constructing the benzimidazole core of GNE-371, which itself exhibits a potent inhibitory activity [1]. The bromine atom at the 5-position provides a handle for further functionalization to optimize the final molecule's selectivity. This established use case provides a clear and verifiable rationale for its procurement over other substituted benzoates, which would not be suitable for this specific synthetic route.
| Evidence Dimension | Downstream biological activity of the synthesized product |
|---|---|
| Target Compound Data | Precursor to GNE-371 |
| Comparator Or Baseline | GNE-371, the synthesized final compound |
| Quantified Difference | GNE-371 inhibits TAF1(2) with an IC50 of 10 nM in a binding assay and shows cellular target engagement with an IC50 of 38 nM. The selectivity over other bromodomain-family members is >1000-fold [1]. |
| Conditions | Bromodomain binding assays and cellular target-engagement assays. |
Why This Matters
The compound's documented use in synthesizing a high-value, published chemical probe like GNE-371 provides strong evidence of its utility and a specific, high-value application that distinguishes it from other generic diamino-bromo-benzoate isomers.
- [1] Wang, S., et al. (2018). GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like. Journal of Medicinal Chemistry, 61(20), 9301-9315. View Source
